

# A Comparative Guide to Validating ADC Purity and Stability

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The multifaceted structure of Antibody-Drug Conjugates (ADCs), which combines a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, introduces significant complexity in ensuring product quality.[1] For researchers, scientists, and drug development professionals, rigorous analytical validation of an ADC's purity and stability is paramount for guaranteeing its safety and efficacy.[2][3] This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid in the establishment of robust validation strategies.

# Section 1: Assessment of ADC Purity - Aggregation and Fragmentation

The conjugation of often hydrophobic small molecule drugs can increase the propensity for aggregation, a critical quality attribute that can impact potency and immunogenicity.[4][5] Therefore, accurate monitoring of high molecular weight species (aggregates) and low molecular weight species (fragments) is essential.[4][6]

### **Comparison of Primary Analytical Techniques**

Size Exclusion Chromatography (SEC) is the industry standard for analyzing protein aggregation.[4][7] Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) serves as a valuable orthogonal method, offering separation based on molecular weight under denaturing conditions.[8][9]



Parameter	Size Exclusion Chromatography (SEC- HPLC)	Capillary Electrophoresis (CE-SDS)
Principle	Separation based on hydrodynamic radius in a non-denaturing mobile phase.  Larger molecules elute first.  [10]	Separation based on electrophoretic mobility and molecular weight in a denaturing SDS-gel matrix.[8]
Primary Use	Quantitation of aggregates (dimers, multimers) and fragments.[7]	Orthogonal method for purity assessment, particularly for resolving fragments and non-covalent species.[8][11]
Resolution	Good for resolving monomers from high molecular weight aggregates. May have limitations in resolving fragments close to the monomer size.[8]	High resolution for a wide range of molecular weights, capable of separating species with small size differences.[8]
Sample State	Native, preserving the protein's tertiary structure.[10]	Denatured, disrupting non- covalent interactions.[8]
Throughput	Moderate, with typical run times of 15-30 minutes.	Higher, with potential for rapid, automated analysis of multiple samples.
Considerations	Potential for non-specific interactions between hydrophobic ADCs and the column stationary phase, which may require mobile phase optimization (e.g., addition of organic solvents).  [5][12]	Requires sample denaturation, which may not be representative of the native state. Provides molecular weight information.[8]



# Section 2: Drug-to-Antibody Ratio (DAR) and Distribution

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that profoundly influences an ADC's efficacy and toxicity.[13] It is crucial to determine not only the average DAR but also the distribution of different drug-loaded species.

### **Comparison of Primary Analytical Techniques**

Hydrophobic Interaction Chromatography (HIC) is the gold standard for DAR analysis, separating ADC species based on the increased hydrophobicity conferred by the conjugated payload.[14][15] Mass Spectrometry (MS), often coupled with liquid chromatography under native conditions (native SEC-MS), provides a powerful orthogonal method for DAR confirmation and detailed characterization.[1][16]



Parameter	Hydrophobic Interaction Chromatography (HIC)	Native Mass Spectrometry (MS)
Principle	Separation based on the hydrophobicity of the intact ADC. Species with higher drug loads are more hydrophobic and elute later.[15]	Measures the mass-to-charge ratio of the intact ADC, allowing for direct determination of mass and, consequently, the number of conjugated drugs.[17]
Primary Use	Gold standard for determining average DAR and the distribution of DAR species (e.g., DAR0, DAR2, DAR4).[1] [14]	Orthogonal method for average DAR determination and confirmation of DAR species identity by mass.[16] [18]
Resolution	Excellent resolution of different DAR species, including positional isomers in some cases.[14]	Can distinguish different DAR species based on mass, but chromatographic separation of species prior to MS is often necessary for complex mixtures.[19]
Sample State	Native, non-denaturing conditions.[13]	Native conditions are required to maintain the non-covalent structure of certain ADCs (e.g., cysteine-linked).[17]
Compatibility	Traditional HIC methods use non-volatile salts, making them incompatible with direct MS coupling.[20]	Can be directly coupled with SEC for online buffer exchange and analysis (native SEC-MS).[21]
Information	Provides relative quantitation of DAR species based on UV absorbance.[14]	Provides precise mass information for each species, confirming identity and allowing for the detection of other modifications.[22]





### **Section 3: Stability Assessment**

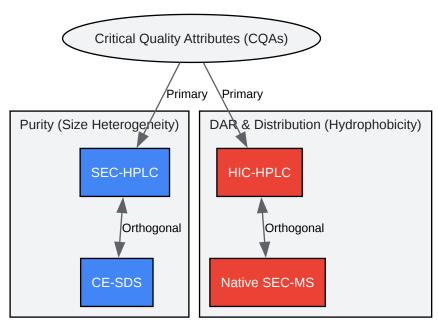
ADC stability must be rigorously evaluated under various stress conditions (e.g., temperature, pH) to understand degradation pathways and establish appropriate storage conditions and shelf-life.[2][23] Stability studies typically involve analyzing the key quality attributes discussed above over time.

A comprehensive stability study integrates multiple analytical techniques to monitor changes in aggregation, DAR, and the release of free payload.[2][3]

#### **Visualizing Analytical Workflows**

The following diagrams illustrate the logical flow of experiments for characterizing a synthesized ADC and the orthogonal relationship between the primary analytical techniques.

Workflow for ADC characterization.



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Orthogonal methods for key CQAs.

## **Experimental Protocols**

### **Protocol 1: SEC-HPLC for Aggregation Analysis**



This protocol outlines a general method for quantifying aggregates in ADC samples.

- System Preparation:
  - HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.
  - Column: Agilent AdvanceBio SEC 300Å, 2.7 μm, 7.8 x 300 mm or equivalent.[7]
  - Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. Note: For hydrophobic ADCs, the addition of an organic modifier like isopropanol (up to 15%) may be necessary to prevent secondary interactions.[6][12]
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 25°C.
  - Detection: UV at 280 nm.
- Sample Preparation:
  - Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase.
  - Filter the sample through a 0.22 μm filter if necessary.
- Analysis:
  - Inject 10-20 μL of the prepared sample.
  - Run the analysis for approximately 15-20 minutes.
  - Identify peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the main monomer peak).
- Data Processing:
  - Integrate the peak areas for all species.
  - Calculate the percentage of aggregate and fragment by dividing their respective peak areas by the total peak area.



#### **Protocol 2: HIC-HPLC for DAR Analysis**

This protocol provides a general method for determining the average DAR and species distribution.

- System Preparation:
  - HPLC System: Agilent 1290 Infinity II Bio LC or equivalent. [15]
  - Column: Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 μm or equivalent.[24]
  - Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[15]
  - Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20-25% Isopropanol. [24]
  - Flow Rate: 0.8 mL/min.[24]
  - Column Temperature: 25-30°C.[24]
  - o Detection: UV at 280 nm.
- Sample Preparation:
  - Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
- Analysis:
  - Inject 10 μL of the prepared sample.
  - Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
- Data Processing:
  - Identify and integrate the peaks corresponding to each DAR species (DAR0, DAR2, etc.).
     The species with higher DARs will have longer retention times.[15]
  - o Calculate the average DAR using the following formula: Average DAR =  $\Sigma$  (Peak Area of each species \* DAR of species) /  $\Sigma$  (Total Peak Area)



# Protocol 3: Native SEC-MS for Intact Mass and DAR Confirmation

This protocol outlines a method for analyzing ADCs under non-denaturing conditions to confirm DAR and assess other modifications.

- System Preparation:
  - LC-MS System: Waters BioAccord System or equivalent system with a Q-Tof mass spectrometer.[16][22]
  - Column: Waters ACQUITY UPLC BEH SEC, 200Å, 1.7 μm, 4.6 x 150 mm or equivalent.
     [22]
  - Mobile Phase: 100-200 mM Ammonium Acetate, pH 7.0.[22][25]
  - Flow Rate: 0.2-0.3 mL/min.
  - Column Temperature: 40°C.[22]
- Sample Preparation:
  - For some ADCs, deglycosylation using PNGase F may be required to simplify the mass spectrum.[17][25]
  - Dilute the sample to 0.5-1 mg/mL in a volatile buffer like ammonium acetate.
- Analysis:
  - Inject 1-5 μL of the sample.
  - Acquire data in the m/z range of 1000-7000.[16]
- · Data Processing:
  - Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.



- Identify each peak based on its mass, corresponding to the antibody with a specific number of conjugated drugs.
- Calculate the average DAR based on the relative intensities of the deconvoluted mass peaks.[22]

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